![molecular formula C15H14O4 B1321771 Ethyl 6-methoxy-2-naphthoylformate CAS No. 56547-13-8](/img/structure/B1321771.png)
Ethyl 6-methoxy-2-naphthoylformate
Overview
Description
Ethyl 6-methoxy-2-naphthoylformate is a compound that serves as a key intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The compound features a naphthalene ring system with a methoxy group and an ester functional group, which are crucial for its chemical reactivity and subsequent transformations .
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves palladium-catalyzed reactions, as seen in the facile and practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to naproxen . Similarly, the synthesis of ethyl canthinone-1-carboxylates from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate also utilizes Pd-catalyzed Suzuki-Miyaura coupling . Platinum-catalyzed hydroarylation is another method used to introduce functional groups onto the naphthalene ring, as demonstrated in the synthesis of functionalized naphthalenes .
Molecular Structure Analysis
The molecular structure of Ethyl 6-methoxy-2-naphthoate, a related compound, reveals that while the methoxy group is almost coplanar with the naphthyl ring system, the ethoxy group is significantly twisted out of the plane . This structural feature may influence the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Ethyl 6-methoxy-2-naphthoylformate and its derivatives undergo various chemical reactions that are pivotal in pharmaceutical synthesis. For instance, the asymmetric carbonylation of 1-(6′-methoxy-2′-naphthyl)ethanol leads to the methyl ester of (S)-naproxen, showcasing the importance of such transformations in producing optically active NSAIDs . Additionally, the catalytic carbonylation of α-(6-methoxyl-2-naphthyl)ethanol to methyl esters of naproxen using a PdCl2–CuCl2–PPh3–acid catalyst system demonstrates the high yield and selectivity achievable in these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-methoxy-2-naphthoylformate and related compounds are influenced by their molecular structure. The presence of the methoxy and ethoxy groups can affect the solubility and reactivity of these compounds. For example, the water-soluble polymer containing naphthalene sulfonate groups derived from the radical copolymerization of 2-(6-sulfo-2-naphthoxy)ethyl methacrylate sodium salt and lauryl methacrylate demonstrates the ability to solubilize hydrophobic molecules . The synthesis and characterization of 4-ethoxymethylene-2- -naphthyl-5(4H)-oxazolone and its fluorescent amino acid derivatives also highlight the impact of substituents on the fluorescence properties and stability of naphthalene derivatives .
Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 6-methoxy-2-naphthoylformate is an integral compound in the synthesis of pharmaceuticals and organic molecules. One key application is in the synthesis of d-Naproxen's intermediate, 2-(6'-methoxy-2'-naphthyl) propenoic acid. This process involves reactions under specific conditions, like temperature and time, yielding significant compounds for further pharmaceutical applications (Lu Xian, 2000). Additionally, the compound's crystal and molecular structures have been studied, highlighting its significance in understanding the molecular interactions and stability in crystal packing, which is crucial for its applications in chemical reactions and potential pharmaceutical uses (M. Kaur et al., 2012).
Pharmaceutical Synthesis
Ethyl 6-methoxy-2-naphthoylformate is used in the synthesis of various pharmaceutical compounds. It's an important precursor in creating non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Studies have demonstrated the compound's role in synthesizing new derivatives with potential anti-inflammatory and analgesic properties, indicating its vital role in medicinal chemistry (B. Berk et al., 2001). The compound's adaptability in chemical synthesis signifies its importance in developing new and more effective pharmaceuticals.
Material Science and Catalysis
In material science and catalysis, the compound has shown potential due to its unique molecular structure and properties. For instance, its role in the synthesis of cyclohexenone derivatives indicates its versatility in producing materials with specific chemical and physical properties (A. Al‐Sehemi et al., 2012). Moreover, its involvement in the synthesis of compounds like naphthalenes through platinum-catalyzed hydroarylation showcases its utility in complex chemical processes, contributing to advancements in catalysis and material synthesis (Dongjin Kang et al., 2012).
properties
IUPAC Name |
ethyl 2-(6-methoxynaphthalen-2-yl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-3-19-15(17)14(16)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBFEFZUAPMQCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607041 | |
Record name | Ethyl (6-methoxynaphthalen-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methoxy-2-naphthoylformate | |
CAS RN |
56547-13-8 | |
Record name | Ethyl (6-methoxynaphthalen-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.